molecular formula C14H15F3N4 B13797766 N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine CAS No. 890302-20-2

N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine

Cat. No.: B13797766
CAS No.: 890302-20-2
M. Wt: 296.29 g/mol
InChI Key: ZXLGFCFXKSSPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.

    Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a dihaloalkane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide
  • N-(Piperidin-4-yl)-2-(trifluoromethyl)phenyl]benzamide hydrochloride

Uniqueness

N-Piperidin-4-YL-2-(trifluoromethyl)-1,6-naphthyridin-5-amine is unique due to its combination of a piperidine ring, a trifluoromethyl group, and a naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

890302-20-2

Molecular Formula

C14H15F3N4

Molecular Weight

296.29 g/mol

IUPAC Name

N-piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine

InChI

InChI=1S/C14H15F3N4/c15-14(16,17)12-2-1-10-11(21-12)5-8-19-13(10)20-9-3-6-18-7-4-9/h1-2,5,8-9,18H,3-4,6-7H2,(H,19,20)

InChI Key

ZXLGFCFXKSSPSR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=NC=CC3=C2C=CC(=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.